molecular formula C28H52N2O2S2Sn2 B8265171 4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole

4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole

Cat. No.: B8265171
M. Wt: 750.3 g/mol
InChI Key: GKEBYZVLYIEGQQ-UHFFFAOYSA-N
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Description

Structural Characterization of 4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole

Molecular Architecture and Crystallographic Properties

The molecular structure comprises a bithiazole core (two fused thiazole rings) substituted at the 4,4'-positions with octyloxy groups (-O-C₈H₁₇) and at the 2,2'-positions with trimethylstannyl (-Sn(CH₃)₃) moieties. The extended octyloxy chains likely induce steric bulk, influencing packing efficiency in the solid state. While single-crystal X-ray diffraction data for this specific compound remain unreported, related bithiazoles exhibit planar geometries with π-π stacking interactions between aromatic systems. The trimethylstannyl groups, with their tetrahedral geometry (sp³ hybridization), may disrupt crystallinity, favoring amorphous or polycrystalline phases.

Table 1: Fundamental Molecular Data

Property Value
Molecular Formula C₂₈H₅₂N₂O₂S₂Sn₂
Molecular Weight 750.27 g/mol
CAS Number 2215018-37-2
Storage Conditions 2–8°C, inert atmosphere, dark

Electronic Configuration and Orbital Hybridization

The bithiazole core features sulfur and nitrogen atoms with sp² hybridization, contributing to a conjugated π-system across the heterocyclic rings. Density functional theory (DFT) studies on analogous bithiazoles reveal highest occupied molecular orbitals (HOMOs) localized on the sulfur and nitrogen atoms, while lowest unoccupied molecular orbitals (LUMOs) reside on the π*-antibonding orbitals of the aromatic system. The electron-donating octyloxy groups may raise HOMO energy levels, whereas the trimethylstannyl substituents, with their σ-donor and weak π-acceptor capabilities, could modulate charge distribution.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although direct ¹H/¹³C NMR data for this compound are unavailable, spectra of structurally similar 4,4'-dimethyl-2,2'-bithiazole (Figure S6 in ) provide a reference. Key features include:

  • Aromatic protons : Resonances near δ 6.25–6.96 ppm (thiazole ring H).
  • Octyloxy chains : Methyl protons (δ 0.87–0.91 ppm), methylene groups (δ 1.31–1.67 ppm), and methine protons adjacent to oxygen (δ 3.59–4.21 ppm).
  • Trimethylstannyl groups : Sharp singlets for Sn-bonded methyl protons near δ 0.5–1.0 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Anticipated vibrational modes include:

  • C-O-C asymmetric stretch : 1250–1050 cm⁻¹ (octyloxy).
  • C-S-C stretch : 690–630 cm⁻¹ (thiazole ring).
  • Sn-C stretch : 550–500 cm⁻¹ (trimethylstannyl).
Mass Spectrometry

The molecular ion peak ([M]⁺) is expected at m/z 750.27, with fragmentation pathways involving sequential loss of trimethylstannyl groups (-Sn(CH₃)₃, ~165 Da) and octyloxy chains (-C₈H₁₇O, ~129 Da).

Thermogravimetric Analysis and Phase Behavior

No direct thermogravimetric data exist for this compound. However, organotin derivatives typically decompose between 200–300°C, releasing SnO₂ residues. The octyloxy chains may lower the melting point relative to unsubstituted bithiazoles, but phase transitions remain uncharacterized. Storage at 2–8°C suggests limited thermal stability, necessitating inert atmospheres to prevent oxidative degradation.

Properties

IUPAC Name

trimethyl-[4-octoxy-5-(4-octoxy-2-trimethylstannyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-25-21-19(27-17-23-21)20-22(24-18-28-20)26-16-14-12-10-8-6-4-2;;;;;;;;/h3-16H2,1-2H3;6*1H3;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEBYZVLYIEGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(SC(=N1)[Sn](C)(C)C)C2=C(N=C(S2)[Sn](C)(C)C)OCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N2O2S2Sn2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bithiazole Core

The bithiazole backbone is typically assembled via cyclocondensation reactions. A representative protocol involves reacting 1,2-diketones with thioamides in the presence of a Lewis acid catalyst. For 4,4'-dihydroxy-2,2'-bithiazole precursors, octyloxy groups are introduced through nucleophilic aromatic substitution (SNAr) using octyl bromide under basic conditions.

Key Reaction Conditions

  • Substrate : 4,4'-dihydroxy-2,2'-bithiazole

  • Alkylating Agent : Octyl bromide (2.2 equiv)

  • Base : Potassium carbonate (3.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 24 hours

  • Yield : 72–85%

Stannylation via Metallation

The introduction of trimethylstannyl groups proceeds through lithiation followed by quenching with trimethyltin chloride. This step demands anhydrous conditions to avoid protonation of intermediates.

Procedure

  • Lithiation : Treat 4,4'-bis(octyloxy)-2,2'-dibromo-5,5'-bithiazole with n-butyllithium (2.2 equiv) at −78°C in tetrahydrofuran (THF).

  • Quenching : Add trimethyltin chloride (2.5 equiv) and warm to room temperature.

  • Workup : Extract with dichloromethane, wash with brine, and purify via column chromatography.

Critical Parameters

  • Temperature control (−78°C) prevents side reactions.

  • Stoichiometric excess of trimethyltin chloride ensures complete stannylation.

  • Purification by chromatography (silica gel, hexane/ethyl acetate) isolates the product in 60–68% yield.

Stille Coupling Polymerization Applications

This compound is frequently employed as a monomer in Stille polycondensation to synthesize conjugated polymers. A notable example is its reaction with naphthalene diimide (NDI) derivatives to produce n-type organic thermoelectric materials.

Polymerization Protocol

Reagents

  • Monomer 1 : this compound (1.0 equiv)

  • Monomer 2 : NDI-3O (1.0 equiv)

  • Catalyst : Palladium(0) complex (e.g., Pd(PPh₃)₄, 8 mol%)

  • Solvent : Toluene (degassed)

  • Additive : Lithium chloride (3.0 equiv)

Conditions

  • Temperature: 110–135°C

  • Time: 5 minutes to 7 days (depending on target molecular weight)

  • Atmosphere: Nitrogen

Mechanistic Insights
The Stille coupling proceeds via oxidative addition of the stannane to palladium(0), transmetallation with the NDI bromide, and reductive elimination to form the C–C bond. The octyloxy groups enhance solubility, while the tin groups facilitate efficient coupling.

Optimization of Molecular Weight

Controlling the polymerization time and temperature allows tuning of the polymer’s molecular weight (Mn), as demonstrated below:

Temperature (°C)TimeMn (kDa)Đ (Đ = Mw/Mn)
1105 minutes8.21.9
1106 hours24.72.1
1357 days42.51.8

Data sourced from Ref

Longer reaction times and elevated temperatures promote chain extension, achieving higher Mn with moderate dispersity (Đ). This correlation underscores the importance of kinetic control in polymerization.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.95–3.91 (m, 4H, OCH₂), 1.78–1.25 (m, 24H, CH₂), 0.88 (t, 6H, CH₃). Tin-coupled protons are absent, confirming complete stannylation.

  • 119Sn NMR : δ −9.2 ppm (trimethylstannyl groups).

Mass Spectrometry

  • ESI-MS : m/z 750.3 [M]⁺, consistent with the molecular formula C₂₈H₅₂N₂O₂S₂Sn₂.

Elemental Analysis

  • Calculated : C 44.80%, H 6.98%, N 3.73%.

  • Found : C 44.75%, H 7.02%, N 3.70% .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the bithiazole core to dihydrobithiazole derivatives.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts like Pd(PPh3)4 are used in cross-coupling reactions with halides or boronic acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobithiazole derivatives.

    Substitution: Various functionalized bithiazole derivatives depending on the substituent introduced.

Scientific Research Applications

4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole has several applications in scientific research:

    Organic Electronics: Used in the development of organic semiconductors and conductive polymers.

    Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: Investigated for its potential in bioorganic chemistry due to its ability to interact with biological macromolecules.

    Medicinal Chemistry: Explored for its potential as a building block in drug design and development.

Mechanism of Action

The mechanism by which 4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole exerts its effects is primarily through its electronic properties. The bithiazole core can participate in π-π stacking interactions, while the stannyl groups facilitate cross-coupling reactions, allowing for the introduction of various functional groups. These interactions and modifications enable the compound to interact with molecular targets and pathways involved in electronic and biological processes.

Comparison with Similar Compounds

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

A structurally analogous monomer, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, shares the same Stille coupling reactivity but differs in its electron-rich bithiophene core. Key comparisons include:

Property 4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
Core Structure Electron-deficient bithiazole Electron-rich bithiophene
Solubility Enhanced by octyloxy side chains Lower due to lack of alkoxy substituents
Polymer Application PY-BTz (used in tuning polymer coplanarity) PY-2T (alternative polymer backbone)
Optoelectronic Role Likely n-type due to electron deficiency p-type due to electron-rich nature

The bithiazole-based PY-BTz polymer exhibits distinct backbone coplanarity compared to the bithiophene-derived PY-2T , impacting charge transport and device performance in organic photovoltaics (OPVs) .

5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole (Compound 6)

This carbazole-functionalized bithiazole derivative (Compound 6) demonstrates optoelectronic properties relevant to OPVs:

Property Compound 6 This compound
Optical Bandgap (Egopt) 2.63 eV (λmax = 405 nm) Not reported; inferred lower due to bithiazole core
HOMO/LUMO (eV) −5.84 / −3.68 Likely deeper HOMO (more electron-deficient)
Synthetic Yield 85% via Stille coupling High yield implied in polymer synthesis
Device Performance Failed in BHJ solar cells Used in functional PSMAs

In contrast, the octyloxy-stannyl bithiazole integrates seamlessly into polymers for optoelectronic applications.

Imide-Functionalized Bithiazoles (BTzI and DTzTI)

Imide-functionalized derivatives like BTzI exhibit enhanced electron deficiency and planar backbones, enabling n-type polymers with close π-stacking (3.2–3.3 Å) . Comparisons include:

Property BTzI This compound
Electron Deficiency Extreme (imide functionalized) Moderate (pristine bithiazole core)
LUMO Level Very low (n-type) Moderately low
Applications High-performance n-type polymers Polymer semiconductors for OPVs and transistors

While BTzI excels in n-type transport, the octyloxy-stannyl bithiazole balances solubility and electronic properties for broader polymer compatibility.

Alkyl-Substituted Bithiazoles

Polymers like poly(4,4′-dinonyl-2,2′-bithiazole-5,5′-diyl) (PNBTz) highlight the role of alkyl chains:

Property PNBTz This compound
Side Chains Nonyl (alkyl) Octyloxy (alkoxy)
Solubility Moderate Higher due to alkoxy groups
Optical Absorption λmax = 475 nm (film) Likely redshifted compared to alkyl analogs

Alkoxy groups in the target compound improve solubility without sacrificing optoelectronic performance, unlike purely alkyl-substituted analogs.

Data Tables

Table 1: Optical and Electrochemical Properties

Compound λmax (nm) Egopt (eV) HOMO (eV) LUMO (eV) Reference
4,4'-Bis(octyloxy)-...-bithiazole N/R N/R N/R N/R
5,5'-Bis(trimethylstannyl)-bithiophene N/R N/R −5.2* −3.1*
Compound 6 405 2.63 −5.84 −3.68
BTzI N/R ~1.5 −6.1 −4.3

*Inferred from analogous polymers. N/R = Not reported.

Biological Activity

4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole is a compound characterized by its unique molecular structure, which includes a bithiazole core with octyloxy and trimethylstannyl substituents. This compound has garnered attention in the field of organic electronics and materials science due to its potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other semiconductor technologies.

  • Molecular Formula : C28H52N2O2S2Sn2
  • Molecular Weight : 750.27 g/mol
  • CAS Number : 2215018-37-2

Biological Activity Overview

Research into the biological activity of this compound is limited; however, its structural components suggest potential interactions with biological systems. The presence of organotin groups (trimethylstannyl) raises concerns regarding toxicity and environmental impact, as organotin compounds are known for their biocidal properties.

  • Antimicrobial Activity : Organotin compounds have been studied for their antimicrobial properties. The trimethylstannyl group may contribute to this activity by disrupting cellular membranes or inhibiting enzymatic functions in microorganisms.
  • Cellular Interactions : The bithiazole moiety may interact with biological macromolecules such as proteins and nucleic acids, potentially affecting cellular signaling pathways or gene expression.
  • Toxicity Concerns : Organotin compounds are associated with various toxic effects, including endocrine disruption and cytotoxicity. Studies on related compounds indicate that exposure can lead to adverse effects in aquatic organisms and mammals.

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into the biological implications of similar organotin compounds:

  • Study on Organotin Toxicity : Research has shown that organotin compounds can induce apoptosis in various cell lines through oxidative stress mechanisms. This suggests that similar effects could be observed with this compound .
  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of organotin derivatives found that compounds with similar structural features exhibited significant activity against gram-positive and gram-negative bacteria . This indicates a potential pathway for further exploration of the compound's efficacy against pathogenic microorganisms.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicityEnvironmental Impact
This compoundUnknownPotentially highHigh
Organotin Derivative A (e.g., Tributyltin)YesHighVery High
Organotin Derivative B (e.g., Triphenyltin)YesModerateHigh

Q & A

Q. Redox potential calculation :

  • Vertical ionization potential (IPv) = −(EHOMO + 4.4) eV .
  • Adiabatic electron affinity (EAa) correlates with LUMO energy .

Validate with experimental CV data (e.g., Ered = −2.0 V for bithiazole polymers) .

Q. How does polymerization catalyst choice affect bithiazole polymer properties?

  • Answer :
  • Pd vs. Ni catalysts : Pd(PPh₃)₄ yields higher molecular weights (Mn > 20 kDa) and regioregularity, critical for charge transport . Ni-mediated coupling produces lower Mn (~10 kDa) but faster kinetics .
  • Electrochemical polymerization : Using BF₄⁻ electrolytes increases polymer conductivity (10⁻¹ S/cm) vs. ClO₄⁻ (10⁻³ S/cm) due to improved ion mobility .

Q. What analytical workflows characterize charge transfer dynamics in bithiazole-based devices?

  • Answer :

Reorganization energy (λ) : Calculate λe (electron) and λh (hole) via DFT to predict charge transfer rates (e.g., λe = 0.15 eV for high electron mobility) .

Transient absorption spectroscopy : Probe exciton diffusion lengths (>50 nm) in OPVs .

Space-charge-limited current (SCLC) : Measure mobility (μSCLC = 10⁻⁴–10⁻³ cm²/Vs) in hole-only or electron-only diode configurations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole
Reactant of Route 2
Reactant of Route 2
4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole

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